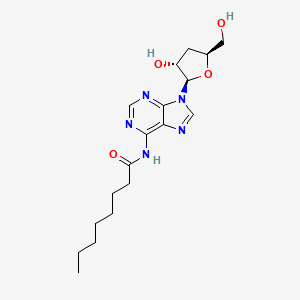

3'-Deoxy-N6-octanoyladenosine

Description

Contextualizing 3'-Deoxy-N6-octanoyladenosine as a Modified Nucleoside Analog

3'-Deoxy-N6-octanoyladenosine is a chemically modified nucleoside analog, belonging to the broader class of purine (B94841) derivatives. Structurally, it is a derivative of the naturally occurring nucleoside adenosine (B11128). The key modifications that distinguish this compound are the absence of a hydroxyl group at the 3' position of the ribose sugar, a modification characteristic of cordycepin (B1669437), and the attachment of an octanoyl group to the N6 position of the adenine (B156593) base. scbt.com This acylation at the N6 position is a significant alteration that can influence the molecule's biological activity and metabolic stability.

The modification of native nucleosides is a common strategy in medicinal chemistry to develop new therapeutic agents. researchgate.net These alterations can affect various properties of the molecule, including its recognition by cellular enzymes, its ability to be incorporated into nucleic acids, and its resistance to degradation. In the case of 3'-Deoxy-N6-octanoyladenosine, the deoxyribose modification prevents its ability to form a phosphodiester bond at the 3' position, a crucial step in the elongation of DNA and RNA chains. nih.gov The N6-octanoyl group, a lipophilic fatty acid chain, can enhance the compound's ability to cross cell membranes.

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| 3'-Deoxy-N6-octanoyladenosine | C18H27N5O4 | 377.44 | 3'-deoxyribose, N6-octanoyl group |

| Adenosine | C10H13N5O4 | 267.24 | Ribose, Unmodified adenine |

| Cordycepin (3'-Deoxyadenosine) | C10H13N5O3 | 251.24 | 3'-deoxyribose, Unmodified adenine |

| This table presents a comparison of 3'-Deoxy-N6-octanoyladenosine with its parent nucleoside, adenosine, and the related compound cordycepin. |

Significance of 3'-Deoxy-N6-octanoyladenosine in Contemporary Biochemical and Biomedical Research

The unique structural characteristics of 3'-Deoxy-N6-octanoyladenosine have positioned it as a compound of interest in both biochemical and biomedical research. Its applications stem from its role as a research tool and its potential therapeutic properties.

In the realm of biochemical research , 3'-Deoxy-N6-octanoyladenosine and similar N6-acylated derivatives are utilized in the synthesis of modified oligonucleotides. The N6-acyl group can serve as a protecting group during chemical synthesis and can be removed under specific conditions. Furthermore, compounds like 3'-Deoxy-N6-octanoyladenosine are used as activators for phosphoramidites, which are the building blocks in automated DNA and RNA synthesis. scbt.com The mechanism involves the protonation of the diisopropylamino group of the phosphoramidite (B1245037) monomer by an activator, enabling the coupling reaction to proceed. sigmaaldrich.com

In biomedical research , the focus lies on the potential anticancer and antiviral activities of 3'-Deoxy-N6-octanoyladenosine, largely extrapolated from studies on its parent compound, cordycepin. Cordycepin is known to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects. nih.govnih.gov The N6-octanoyl modification in 3'-Deoxy-N6-octanoyladenosine is thought to potentially enhance these activities by improving cellular uptake and protecting the molecule from enzymatic degradation by adenosine deaminase. researchgate.net

Research into cordycepin derivatives has shown promising results in cancer cell studies. For instance, a study on various N6-substituted cordycepin derivatives demonstrated their inhibitory effects on different cancer cell lines. While this study did not specifically test the N6-octanoyl derivative, a similar compound, N6-heptanoyl-cordycepin, exhibited significant cytotoxic activity against human breast cancer (MCF-7), liver cancer (HepG2), and gastric cancer (SGC-7901) cells. scbt.com This suggests that the N6-acylation of cordycepin can lead to potent anticancer compounds. The proposed mechanism of action for these derivatives involves the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of pro-apoptotic proteins like p53, Bax, and caspases, and the downregulation of the anti-apoptotic protein Bcl-2. scbt.com

| Compound | Cell Line | IC50 (μM) |

| N6-heptanoyl-cordycepin | MCF-7 (Breast Cancer) | 27.57 ± 0.52 |

| N6-heptanoyl-cordycepin | HepG2 (Liver Cancer) | > 50 |

| N6-heptanoyl-cordycepin | SGC-7901 (Gastric Cancer) | > 50 |

| Cordycepin | MCF-7 (Breast Cancer) | 46.85 ± 1.62 |

| This table shows the half-maximal inhibitory concentration (IC50) of a cordycepin derivative structurally similar to 3'-Deoxy-N6-octanoyladenosine, compared to cordycepin, against various cancer cell lines. Data sourced from a study on cordycepin derivatives. scbt.com |

The antiviral potential of adenosine analogs is also an active area of investigation. Cordycepin itself has been shown to inhibit the replication of various viruses, including Dengue virus and SARS-CoV-2. nih.gov The mechanism often involves the termination of viral RNA synthesis. nih.gov While specific antiviral data for 3'-Deoxy-N6-octanoyladenosine is not extensively available, the structural similarities to other active nucleoside analogs suggest it may warrant further investigation as a potential antiviral agent.

Structure

3D Structure

Properties

Molecular Formula |

C18H27N5O4 |

|---|---|

Molecular Weight |

377.4 g/mol |

IUPAC Name |

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]octanamide |

InChI |

InChI=1S/C18H27N5O4/c1-2-3-4-5-6-7-14(26)22-16-15-17(20-10-19-16)23(11-21-15)18-13(25)8-12(9-24)27-18/h10-13,18,24-25H,2-9H2,1H3,(H,19,20,22,26)/t12-,13+,18+/m0/s1 |

InChI Key |

QCOORYDEEUDEJJ-VEVIJQCQSA-N |

Isomeric SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O |

Canonical SMILES |

CCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Strategies for 3 Deoxy N6 Octanoyladenosine

Methodologies for the Chemical Synthesis of 3'-Deoxy-N6-octanoyladenosine

Established Synthetic Pathways for 3'-Deoxy-N6-octanoyladenosine

The primary method for synthesizing 3'-Deoxy-N6-octanoyladenosine involves the direct acylation of the N6-amino group of cordycepin (B1669437). This transformation is a common strategy for creating prodrugs of nucleoside analogs to enhance their pharmacological properties.

A general and established pathway for the N-acylation of cordycepin involves the use of an acylating agent in the presence of a suitable solvent. In a typical procedure, cordycepin is dissolved in a solvent such as pyridine, which can also act as a base to neutralize the acid formed during the reaction. An acylating agent, in this case, octanoyl chloride or a related activated form of octanoic acid, is then added to the solution. The reaction proceeds to form the N6-octanoyl bond. The reaction conditions, including temperature and duration, are optimized to ensure complete conversion and minimize side reactions.

The synthesis of a series of N-acyl-cordycepin derivatives with varying alkyl chain lengths has been reported, providing a foundational methodology that is applicable to the synthesis of 3'-Deoxy-N6-octanoyladenosine. These syntheses generally utilize cordycepin as the lead compound and employ different acylating agents under controlled reaction conditions to achieve the desired N-acylated products.

Protection of the hydroxyl groups on the sugar moiety of cordycepin is a common strategy to ensure selective acylation at the N6-amino group. This can be achieved using protecting groups such as acetyl groups. For instance, N6-acetyl-2',3',5'-tri-O-acetyladenosine is a convenient substrate for selective N6-alkylations, and a similar strategy could be employed for N6-acylation. Following the N6-acylation, the protecting groups on the sugar can be removed under mild conditions to yield the final product.

Novel Approaches and Advancements in 3'-Deoxy-N6-octanoyladenosine Synthesis

Advances in nucleoside chemistry have led to the development of more efficient and selective synthetic methods that can be applied to the synthesis of 3'-Deoxy-N6-octanoyladenosine. These include the use of enzymatic and chemoenzymatic methods, as well as novel coupling reagents and protection group strategies.

One area of advancement is the use of ProTide technology, which involves the chemical addition of a phosphoramidate (B1195095) moiety to a parent nucleoside. While a specific ProTide of 3'-Deoxy-N6-octanoyladenosine has not been detailed, the synthesis of a ProTide of 3'-deoxyadenosine, known as NUC-7738, has been described. This process involves the phosphorylation of the 5'-hydroxyl group and could potentially be adapted to a pre-acylated cordycepin derivative.

Functionalization and Analog Derivatization of 3'-Deoxy-N6-octanoyladenosine

The functionalization of the 3'-Deoxy-N6-octanoyladenosine scaffold allows for the exploration of structure-activity relationships and the development of new analogs with potentially improved properties. Modifications can be targeted at the N6-position or at other sites on the nucleoside.

Strategies for N6 Position Modification in 3'-Deoxy-N6-octanoyladenosine Analogs

The N6-octanoyl group can be replaced with other acyl groups of varying chain lengths and functionalities to probe the impact of this group on biological activity. The synthesis of a range of N-acyl-cordycepin derivatives has demonstrated that the length of the alkyl chain can influence pharmacokinetic parameters.

Beyond simple acyl groups, other substituents can be introduced at the N6-position. For example, methods for the synthesis of N6-substituted adenosines, including N6-alkyl, N6-benzyl, and other modified groups, are well-documented. These synthetic strategies can be adapted to 3'-deoxyadenosine to create a diverse library of analogs. The introduction of cyclic diacyl groups for the protection of the N6-amino group of deoxyadenosine (B7792050) also highlights the versatility of modification at this position.

Exploration of Modifications at Other Sites of the 3'-Deoxy-N6-octanoyladenosine Nucleoside Scaffold

Modifications to the sugar moiety and the purine (B94841) ring of the 3'-Deoxy-N6-octanoyladenosine scaffold can also be explored. The synthesis of 2-chloro analogues of 3'-deoxyadenosine has been reported, indicating that substitutions on the purine ring are feasible. The introduction of a halogen at the 2-position can alter the electronic properties of the purine system and influence biological activity.

The ribose moiety can also be a target for modification. For instance, the synthesis of 4'-thioadenosine derivatives has been achieved, where the oxygen atom in the furanose ring is replaced by a sulfur atom. Such modifications can impact the conformation of the sugar ring and its interaction with biological targets. While the biological activity of ribose-modified N6-(Δ2-isopentenyl)adenosine derivatives has been studied, similar modifications to 3'-Deoxy-N6-octanoyladenosine could lead to novel compounds with unique properties.

Analytical Characterization Techniques in 3'-Deoxy-N6-octanoyladenosine Synthesis

The successful synthesis and purification of 3'-Deoxy-N6-octanoyladenosine and its analogs require rigorous analytical characterization to confirm the structure and purity of the compounds. A combination of spectroscopic and chromatographic techniques is typically employed.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique used to monitor the progress of the reaction, assess the purity of the final product, and for purification. The retention time of the compound is a key identifier.

Mass Spectrometry (MS) , often coupled with HPLC (LC-MS), is used to determine the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for elucidating the detailed structure of the molecule.

1H NMR provides information about the number and environment of protons in the molecule, including those on the sugar moiety, the purine ring, and the octanoyl chain.

13C NMR provides information about the carbon skeleton of the molecule.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | ~6.2 | t | ~6-7 |

| H-2'α | ~2.5 | m | |

| H-2'β | ~2.3 | m | |

| H-4' | ~4.3 | m | |

| H-5'a, H-5'b | ~3.8, ~3.6 | m | |

| H-2 | ~8.4 | s | |

| H-8 | ~8.2 | s | |

| NH | ~10.5 | br s | |

| α-CH2 (octanoyl) | ~2.5 | t | ~7-8 |

| (CH2)5 (octanoyl) | ~1.3-1.7 | m | |

| CH3 (octanoyl) | ~0.9 | t | ~7 |

This table represents predicted values and may vary based on the solvent and other experimental conditions.

Structure Activity Relationship Sar Studies of 3 Deoxy N6 Octanoyladenosine and Its Analogs

Influence of the N6-Octanoyl Moiety on Biological Activity of 3'-Deoxy-N6-octanoyladenosine

The N6 position of the adenine (B156593) ring in adenosine (B11128) analogs is a frequent target for chemical modification to modulate their biological activity. The attachment of an octanoyl group, a medium-length fatty acid chain, at this position in 3'-Deoxy-N6-octanoyladenosine significantly influences its properties. The nature of the N6-substituent can affect receptor binding affinity, selectivity, and the intrinsic efficacy of the compound.

The lipophilicity imparted by the octanoyl chain can enhance the compound's ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater biological effect. The length and bulk of the acyl chain at the N6-position are critical determinants of activity. Studies on a series of N6-substituted adenosines have shown that analogs with aliphatic N6-substituents containing four or more methylene (B1212753) residues often exhibit high affinity for A1-adenosine receptors. nih.gov This suggests that the eight-carbon chain of the octanoyl group in 3'-Deoxy-N6-octanoyladenosine likely contributes to its interaction with specific biological targets. The bulk tolerance at the N6 region of adenosine receptors is a key factor, with different receptor subtypes showing varying degrees of sensitivity to the size of the substituent. nih.gov

Table 1: Influence of N6-Substituent on Adenosine Analog Activity (Illustrative data based on general SAR principles for adenosine analogs)

| N6-Substituent | General Effect on Lipophilicity | Potential Impact on A1 Receptor Affinity |

| -H (Adenosine) | Low | Baseline |

| -CH3 (Methyl) | Slightly Increased | Moderate Increase |

| -C6H5CH2 (Benzyl) | Significantly Increased | High Affinity |

| -CO(CH2)6CH3 (Octanoyl) | Substantially Increased | Potentially High Affinity |

Impact of 3'-Deoxyribose Modification on 3'-Deoxy-N6-octanoyladenosine Activity

The sugar moiety of nucleoside analogs plays a fundamental role in their biological activity, primarily through its interaction with the active sites of enzymes and receptors. 3'-Deoxy-N6-octanoyladenosine is a derivative of cordycepin (B1669437) (3'-deoxyadenosine), and the absence of the hydroxyl group at the 3' position of the ribose sugar is a defining feature that profoundly impacts its mechanism of action. researchgate.net

The 3'-hydroxyl group is essential for the formation of the phosphodiester bond during DNA and RNA synthesis. Its absence in 3'-Deoxy-N6-octanoyladenosine means that if this molecule is incorporated into a growing nucleic acid chain, it acts as a chain terminator. This mechanism is a cornerstone of the antiviral and anticancer properties of many nucleoside analogs.

Furthermore, modifications to the ribose ring, including the removal of hydroxyl groups, can affect the compound's conformation and its ability to be recognized and phosphorylated by cellular kinases, which is often a prerequisite for its biological activity. The 3'-deoxy modification in cordycepin and its derivatives like 3'-Deoxy-N6-octanoyladenosine is a key structural feature that underpins its diverse biological effects, which range from anti-inflammatory to potential therapeutic effects in various diseases. researchgate.netnih.gov

Comparative SAR Analysis of Adenosine Nucleoside Analogs in Relation to 3'-Deoxy-N6-octanoyladenosine

The SAR of 3'-Deoxy-N6-octanoyladenosine can be better understood by comparing it with other adenosine nucleoside analogs. Cordycepin (3'-deoxyadenosine) serves as the parent compound, and its biological activities have been extensively studied. researchgate.netnih.gov The addition of the N6-octanoyl group to the cordycepin scaffold is expected to modulate these activities.

For instance, in the context of adenosine receptor agonists, modifications at both the N6 and 5' positions of the adenosine molecule have been shown to be crucial for potency and selectivity. nih.gov While 3'-Deoxy-N6-octanoyladenosine has a 3'-deoxy modification, the principles of N6-substitution remain relevant. The introduction of bulky and lipophilic groups at the N6-position, such as a benzyl (B1604629) group, can significantly enhance affinity and selectivity for certain adenosine receptor subtypes. nih.gov The octanoyl group in 3'-Deoxy-N6-octanoyladenosine, being a long alkyl chain, would similarly be expected to influence receptor interactions.

Comparing 3'-Deoxy-N6-octanoyladenosine with other N6-acylated adenosine analogs reveals the importance of the acyl chain length. Shorter or longer acyl chains can lead to variations in biological activity, suggesting an optimal length for interaction with specific targets. The combination of the 3'-deoxy feature and the N6-octanoyl group creates a unique pharmacological profile that distinguishes it from other adenosine analogs.

Table 2: Comparative SAR of Selected Adenosine Analogs

| Compound | Key Structural Features | Primary Biological Activities |

| Adenosine | Ribose with 2' and 3' -OH | Endogenous neuromodulator |

| Cordycepin (3'-deoxyadenosine) | 3'-deoxyribose | Anti-inflammatory, potential anticancer researchgate.netnih.gov |

| N6-Methyladenosine | N6-methyl group | Involved in RNA modification |

| 3'-Deoxy-N6-octanoyladenosine | 3'-deoxyribose, N6-octanoyl group | Potential antiviral and anticancer properties biosynth.com |

Computational and In Silico Approaches to 3'-Deoxy-N6-octanoyladenosine SAR

In recent years, computational methods have become invaluable tools in drug discovery and SAR studies. nih.govbohrium.com Molecular modeling, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can provide insights into the binding modes of ligands like 3'-Deoxy-N6-octanoyladenosine with their biological targets. nih.gov

For adenosine receptor ligands, computational models have been used to understand the structural requirements for high affinity and selectivity. bohrium.com These models can simulate the docking of 3'-Deoxy-N6-octanoyladenosine into the binding pocket of a target protein, such as an adenosine receptor or a viral polymerase. Such simulations can predict the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein.

In silico approaches can help to rationalize the observed SAR data. For example, by modeling the binding of a series of N6-acyl-3'-deoxyadenosine analogs with varying acyl chain lengths, it is possible to understand why the octanoyl group might confer optimal activity for a particular target. These computational studies can guide the design of new analogs with improved potency and selectivity, reducing the need for extensive and costly chemical synthesis and biological testing. While specific in silico studies on 3'-Deoxy-N6-octanoyladenosine are not widely reported, the methodologies applied to other adenosine analogs are directly applicable. nih.govbohrium.com

Molecular and Cellular Mechanisms of Action of 3 Deoxy N6 Octanoyladenosine

Interactions of 3'-Deoxy-N6-octanoyladenosine with Nucleic Acid Synthesis Machinery

3'-Deoxy-N6-octanoyladenosine, as a derivative of the naturally occurring compound cordycepin (B1669437) (3'-deoxyadenosine), is structurally similar to the building blocks of nucleic acids. This resemblance allows it to interfere with the cellular machinery responsible for DNA and RNA synthesis. biosynth.com

Effects on DNA Polymerase Activity and DNA Replication by 3'-Deoxy-N6-octanoyladenosine

The process of DNA replication is fundamental for cell division and is carried out by a family of enzymes known as DNA polymerases. wikipedia.org These enzymes add nucleotides to the growing DNA strand. wikipedia.org However, the introduction of 3'-Deoxy-N6-octanoyladenosine can disrupt this process. Due to the absence of a hydroxyl group at the 3' position of its ribose sugar moiety, once incorporated into a growing DNA chain, it acts as a chain terminator. This is because the 3'-hydroxyl group is essential for forming the phosphodiester bond with the next incoming nucleotide.

Research has shown that analogs of 3'-deoxyadenosine can inhibit DNA synthesis. nih.govmedchemexpress.com For instance, triphosphate derivatives of related 3'-deoxyribonucleosides have demonstrated inhibitory effects on DNA primase, an enzyme that synthesizes short RNA primers necessary for initiating DNA replication, without significantly affecting the replicative DNA polymerases alpha, delta, or epsilon. nih.gov The inhibition of DNA primase by these analogs was found to be competitive with respect to the natural substrate. nih.gov This suggests that 3'-Deoxy-N6-octanoyladenosine, upon conversion to its triphosphate form within the cell, likely interferes with the initiation of DNA synthesis, thereby halting replication.

Modulation of RNA Polymerase and Transcriptional Processes by 3'-Deoxy-N6-octanoyladenosine

Similar to its effect on DNA synthesis, 3'-Deoxy-N6-octanoyladenosine can also impede the process of transcription, which is the synthesis of RNA from a DNA template, catalyzed by RNA polymerases. biosynth.com The incorporation of the 3'-deoxynucleotide analog into a growing RNA chain would lead to premature termination of transcription.

Studies on related 3'-deoxyribonucleoside triphosphates have revealed that they inhibit eukaryotic RNA polymerases I and II. nih.gov The affinity of these analogs for RNA polymerases was found to be comparable to their affinity for DNA primase, indicating a broad-spectrum inhibition of nucleic acid synthesis. nih.gov This interference with transcriptional processes can have widespread consequences for the cell, affecting the expression of numerous genes required for cellular function and survival.

Cellular Signaling Pathway Modulation by 3'-Deoxy-N6-octanoyladenosine

Beyond its direct interference with nucleic acid synthesis, 3'-Deoxy-N6-octanoyladenosine can also exert its effects by modulating critical intracellular signaling pathways that govern cell proliferation, survival, and inflammation.

Regulation of Key Proliferative and Survival Pathways by 3'-Deoxy-N6-octanoyladenosine (e.g., PI3K/Akt, MAPK)

The PI3K/Akt and MAPK signaling pathways are central regulators of cell growth, proliferation, and survival. nih.govnih.govnih.gov The PI3K/Akt pathway, in particular, is a crucial intracellular signaling cascade that is often hyperactivated in various cancers. nih.govyoutube.com It plays a key role in promoting cell survival by inhibiting apoptosis (programmed cell death). youtube.com

The MAPK pathway, which includes kinases like JNK and p38, integrates various external signals to control cellular responses such as proliferation, differentiation, and apoptosis. nih.gov Dysregulation of this pathway is also frequently associated with cancer. nih.govnih.gov While direct studies on the effect of 3'-Deoxy-N6-octanoyladenosine on these specific pathways are not extensively detailed in the provided search results, its known role in inhibiting cell growth suggests a likely interaction. By disrupting fundamental processes like DNA and RNA synthesis, the compound can indirectly trigger downstream effects on these signaling cascades, leading to cell cycle arrest and apoptosis.

Influence of 3'-Deoxy-N6-octanoyladenosine on Inflammatory and Immunomodulatory Pathways (e.g., Jak-STAT, IL-6)

The Jak-STAT signaling pathway is a primary route for transducing signals from a multitude of cytokines and growth factors, playing a critical role in immunity, inflammation, and cell proliferation. nih.govresearchgate.net This pathway is composed of Janus kinases (JAKs) and Signal Transducer and Activator of Transcription (STAT) proteins. nih.gov The binding of a ligand, such as Interleukin-6 (IL-6), to its receptor activates associated JAKs, which in turn phosphorylate and activate STAT proteins. researchgate.netnih.gov Activated STATs then translocate to the nucleus to regulate gene expression. researchgate.net

IL-6, a pleiotropic cytokine, is a key player in inflammation and can activate the Jak-STAT pathway, particularly STAT3. nih.govnih.gov This activation can have both pro- and anti-inflammatory effects depending on the context. nih.gov Given the immunomodulatory potential of nucleoside analogs, it is plausible that 3'-Deoxy-N6-octanoyladenosine could influence the Jak-STAT pathway. By altering the cellular landscape through the inhibition of nucleic acid synthesis, the compound may indirectly affect the expression or activity of components within this pathway, thereby modulating inflammatory responses.

Preclinical Pharmacological Evaluation of 3 Deoxy N6 Octanoyladenosine

In Vitro Efficacy Studies of 3'-Deoxy-N6-octanoyladenosine

3'-Deoxy-N6-octanoyladenosine, also known as N6-octanoyl-cordycepin, is a derivative of the naturally occurring nucleoside analog cordycepin (B1669437) (3'-deoxyadenosine). The addition of an octanoyl group to the N6 position of the adenosine (B11128) scaffold is a strategic modification aimed at improving the pharmacological properties of the parent compound. Preclinical in vitro studies are fundamental in characterizing the therapeutic potential of such novel compounds, focusing on their efficacy against cancer and viral replication at the cellular level. These studies provide the foundational data for further development.

Cell Line-Based Assays for Antiproliferative Activity of 3'-Deoxy-N6-octanoyladenosine

The antiproliferative activity of 3'-Deoxy-N6-octanoyladenosine is a key area of investigation, leveraging the known anticancer properties of its parent compound, cordycepin. nih.govresearchgate.net The primary mechanism of action for cordycepin and its derivatives involves the inhibition of DNA and RNA synthesis. biosynth.commdpi.com After cellular uptake, these compounds are phosphorylated to their triphosphate form, which can be incorporated into nucleic acid chains, leading to chain termination and the inhibition of protein synthesis, ultimately inducing apoptosis in cancer cells. mdpi.com

A significant challenge with cordycepin is its rapid in vivo degradation by adenosine deaminase (ADA), which converts it into an inactive metabolite. researchgate.net The N6-octanoyl modification in 3'-Deoxy-N6-octanoyladenosine is designed to protect the molecule from this deamination, thereby enhancing its stability and bioavailability. mdpi.com

Studies on various N6-substituted cordycepin derivatives have demonstrated that the introduction of lipophilic groups can enhance antitumor activity. For instance, a study evaluating a series of N6-acylated cordycepin derivatives against human cancer cell lines, such as breast cancer (MCF7), liver cancer (HepG2), and gastric cancer (SGC-7901), found that several derivatives exhibited superior inhibitory effects compared to the parent cordycepin. mdpi.com One derivative, compound 4a in the study, showed a significantly lower half-maximal inhibitory concentration (IC50) against MCF7 cells than cordycepin, indicating enhanced potency. mdpi.com

While specific IC50 values for 3'-Deoxy-N6-octanoyladenosine are not widely published in comparative tables, the available data on similar N6-acylated derivatives suggest a strong potential for antiproliferative efficacy. The evaluation of such compounds typically involves treating various cancer cell lines with a range of concentrations to determine the IC50 value, which represents the concentration required to inhibit cell proliferation by 50%.

Table 1: Illustrative Antiproliferative Activity of N6-Acylated Cordycepin Derivatives against Human Cancer Cell Lines This table is based on data for representative cordycepin derivatives to illustrate the potential efficacy. Specific data for 3'-Deoxy-N6-octanoyladenosine was not available in the cited sources.

| Compound | MCF7 (Breast Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | SGC-7901 (Gastric Cancer) IC50 (µM) |

|---|---|---|---|

| Cordycepin | 46.85 ± 1.62 | >80 | >80 |

| Derivative 4a | 27.57 ± 0.52 | >80 | 66.49 ± 1.15 |

| Derivative 4b | 39.24 ± 0.88 | 50.12 ± 0.93 | >80 |

Antiviral Spectrum and Potency of 3'-Deoxy-N6-octanoyladenosine in Cell Culture Models

The antiviral properties of 3'-Deoxy-N6-octanoyladenosine are also under investigation, building on the broad-spectrum antiviral activity of cordycepin. nih.gov Cordycepin has shown inhibitory effects against a range of viruses, including influenza virus, Epstein-Barr virus, and HIV. nih.gov The mechanism of antiviral action is similar to its anticancer effects, primarily through the inhibition of viral RNA synthesis. acs.org

A related compound, 3'-deoxy-3'-fluoroadenosine, has demonstrated potent, broad-spectrum antiviral activity against flaviviruses such as Tick-borne encephalitis virus (TBEV), Zika virus (ZIKV), and West Nile virus (WNV). nih.gov In cell culture models, this compound exhibited low-micromolar 50% effective concentration (EC50) values. nih.gov

For 3'-Deoxy-N6-octanoyladenosine, the N6-octanoyl group is expected to enhance its antiviral potential by improving its metabolic stability and cellular uptake. While specific studies detailing its antiviral spectrum and potency are limited, research on cordycepin has shown it can inhibit SARS-CoV-2 replication in Vero E6 cells with an EC50 of approximately 2 μM. acs.org Furthermore, cordycepin has been found to inhibit Dengue virus (DENV) infection, virion production, and viral protein synthesis in cell culture. nih.gov The antiviral evaluation of 3'-Deoxy-N6-octanoyladenosine would typically involve plaque reduction assays or yield reduction assays in various virus-infected cell lines to determine its EC50.

Cellular Uptake and Intracellular Fate of 3'-Deoxy-N6-octanoyladenosine In Vitro

The cellular uptake and intracellular fate of 3'-Deoxy-N6-octanoyladenosine are critical for its therapeutic activity. As a nucleoside analog, its parent compound, cordycepin, enters the cell and undergoes enzymatic phosphorylation to become active. nih.gov The key metabolic step is the conversion to cordycepin triphosphate, which then competes with adenosine triphosphate (ATP) for incorporation into RNA, leading to chain termination. mdpi.com

The lipophilic N6-octanoyl chain of 3'-Deoxy-N6-octanoyladenosine is anticipated to enhance its ability to cross cell membranes. Studies on other lipophilic cordycepin derivatives, such as those encapsulated in nanoparticles, have shown enhanced cellular uptake compared to the free drug. researchgate.net For example, cordycepin-loaded nanoparticles demonstrated increased cytotoxicity against human breast cancer MCF-7 cells, which was attributed to improved cellular permeation. nih.govresearchgate.net

Once inside the cell, 3'-Deoxy-N6-octanoyladenosine is expected to be metabolized to its active triphosphate form. The N6-octanoyl group serves to protect the molecule from deamination by adenosine deaminase (ADA), a major pathway for cordycepin inactivation. mdpi.com This protection allows for a higher intracellular concentration of the active compound to be maintained, thereby enhancing its therapeutic effect. The intracellular fate can be traced using radiolabeled compounds or mass spectrometry-based methods to identify and quantify the parent compound and its metabolites within the cell over time.

In Vivo Preclinical Efficacy Assessment of 3'-Deoxy-N6-octanoyladenosine

Following promising in vitro results, the efficacy of 3'-Deoxy-N6-octanoyladenosine must be evaluated in living organisms to understand its behavior in a complex biological system. These in vivo studies are crucial for determining the compound's potential as a therapeutic agent.

Efficacy of 3'-Deoxy-N6-octanoyladenosine in Animal Models of Disease (e.g., oncology, viral infections)

The in vivo efficacy of 3'-Deoxy-N6-octanoyladenosine would be assessed in relevant animal models of cancer and viral infections. In oncology, human tumor xenograft models in immunocompromised mice are commonly used. acs.org In these models, human cancer cells are implanted, and the effect of the test compound on tumor growth is monitored. acs.org

While specific in vivo studies on 3'-Deoxy-N6-octanoyladenosine are not extensively documented, studies on cordycepin provide a framework. For instance, cordycepin has been shown to have antifungal activity in a murine model of invasive candidiasis when protected from deamination by an ADA inhibitor. nih.gov This highlights the critical role of ADA in the in vivo efficacy of cordycepin and underscores the rationale for developing derivatives like 3'-Deoxy-N6-octanoyladenosine with improved metabolic stability.

For viral infections, animal models that mimic human disease are employed. For example, a study on 3'-deoxy-3'-fluoroadenosine used mouse models of WNV and TBEV infection, demonstrating that the compound could significantly decrease mortality and reduce the clinical signs of neuroinfection. nih.gov Similar models would be appropriate for evaluating the in vivo antiviral efficacy of 3'-Deoxy-N6-octanoyladenosine.

Pharmacodynamic Endpoints in 3'-Deoxy-N6-octanoyladenosine Preclinical Studies

Pharmacodynamic (PD) endpoints are used to measure the effect of a drug on the body and are essential for assessing its biological activity in preclinical studies. For 3'-Deoxy-N6-octanoyladenosine, relevant PD endpoints would be directly related to its proposed mechanisms of action in oncology and virology.

In oncology animal models, common PD endpoints include:

Tumor growth inhibition: This is a primary endpoint, often measured by caliper measurements of tumor volume over time.

Apoptosis markers: The induction of apoptosis in tumor tissue can be assessed by techniques such as TUNEL staining or by measuring the levels of key apoptotic proteins like cleaved caspase-3. mdpi.com

Inhibition of proliferation markers: The expression of markers of cell proliferation, such as Ki-67, can be measured in tumor tissue.

In preclinical models of viral infection, key PD endpoints would include:

Viral load: The quantity of virus in blood or specific tissues is a direct measure of antiviral activity.

Reduction in disease symptoms: Clinical scoring systems are often used to quantify the severity of the disease and the therapeutic effect of the compound. nih.gov

Survival rate: In lethal infection models, the ability of the compound to improve survival is a critical endpoint. nih.gov

By measuring these PD endpoints, researchers can gain a comprehensive understanding of the in vivo efficacy of 3'-Deoxy-N6-octanoyladenosine and its potential for further clinical development.

Combination Strategies with 3'-Deoxy-N6-octanoyladenosine in Preclinical Models

Currently, there is no published research available that investigates the use of 3'-Deoxy-N6-octanoyladenosine in combination with other drugs in preclinical models. While the theoretical potential for synergistic or additive effects with other anticancer agents may exist, this has not been explored or reported in the scientific literature. Consequently, there are no data tables or detailed research findings to present on this topic.

The exploration of combination therapies is a cornerstone of modern oncological research, aiming to enhance efficacy, overcome resistance, and minimize toxicity. However, for 3'-Deoxy-N6-octanoyladenosine, this crucial step in preclinical development appears to be uncharted territory. The absence of such studies means that the potential benefits of combining this specific compound with other chemotherapeutic or targeted agents remain unknown.

Further research is imperative to ascertain whether 3'-Deoxy-N6-octanoyladenosine holds promise as part of a combination regimen for the treatment of cancer. Future preclinical investigations would need to be designed to assess its synergistic or antagonistic interactions with a range of other drugs across various cancer models.

Pharmacokinetics and Metabolomics of 3 Deoxy N6 Octanoyladenosine

Absorption and Distribution Profiles of 3'-Deoxy-N6-octanoyladenosine in Preclinical Systems

Detailed in vivo studies in preclinical models are necessary to characterize the absorption and distribution of 3'-Deoxy-N6-octanoyladenosine. Such studies would typically involve administering the compound to animal models (e.g., rats, mice) and measuring its concentration over time in plasma and various tissues. Key parameters that would be determined include:

Bioavailability: The fraction of an administered dose that reaches the systemic circulation.

Time to Maximum Concentration (Tmax): The time at which the highest concentration of the compound is observed in the blood.

Maximum Concentration (Cmax): The peak concentration of the compound in the blood.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Without experimental data, the absorption and distribution characteristics of 3'-Deoxy-N6-octanoyladenosine can only be hypothesized based on its structure. As a modified nucleoside, its transport across biological membranes may involve nucleoside transporters. The octanoyl group increases its lipophilicity, which could potentially enhance its absorption and affect its distribution into tissues.

Metabolic Fate and Metabolite Identification of 3'-Deoxy-N6-octanoyladenosine

The metabolic pathway of 3'-Deoxy-N6-octanoyladenosine has not been elucidated in published literature. Preclinical studies would be required to identify the enzymes involved in its biotransformation and to characterize the resulting metabolites. It is plausible that the compound undergoes hydrolysis of the N6-octanoyl group to yield 3'-deoxyadenosine (also known as cordycepin) as a primary metabolite. Further metabolism could then follow the known pathways for cordycepin (B1669437).

Key research questions to be addressed would include:

The primary enzymatic pathways responsible for metabolism (e.g., cytochrome P450 enzymes, esterases).

The chemical structures of major and minor metabolites.

The rate of metabolic conversion.

Excretion Pathways of 3'-Deoxy-N6-octanoyladenosine

The routes of elimination for 3'-Deoxy-N6-octanoyladenosine and its metabolites from the body are currently unknown. Preclinical studies would be needed to quantify the extent of renal (urine) and fecal (bile) excretion. This would involve collecting urine and feces from test animals over a period of time after administration of the compound and analyzing the samples for the parent compound and its metabolites. The clearance rate, which describes the volume of plasma cleared of the drug per unit time, would also be a critical parameter to determine.

Bioanalytical Methodologies for 3'-Deoxy-N6-octanoyladenosine and its Metabolites in Biological Matrices

While specific validated methods for 3'-Deoxy-N6-octanoyladenosine are not described in the literature, the analysis of this compound and its potential metabolites in biological samples like plasma, urine, and tissue homogenates would almost certainly rely on liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required for quantifying low concentrations of analytes in complex biological matrices.

The development of a robust LC-MS/MS method would involve:

Sample Preparation: A crucial step to remove interfering substances from the biological matrix. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

Chromatographic Separation: An appropriate liquid chromatography column and mobile phase would be selected to achieve good separation of the parent compound from its metabolites and endogenous matrix components.

Mass Spectrometric Detection: The mass spectrometer would be operated in a specific mode, such as multiple reaction monitoring (MRM), to ensure accurate and precise quantification.

The table below outlines a hypothetical summary of a bioanalytical method that could be developed for this purpose.

| Parameter | Description |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Biological Matrices | Plasma, Urine, Tissue Homogenates |

| Sample Preparation | Solid-Phase Extraction or Protein Precipitation |

| Chromatography | Reversed-phase C18 column with a gradient elution |

| Mobile Phase | Acetonitrile and water with a modifier like formic acid |

| Detection | Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode |

| Quantification Range | To be determined based on expected physiological concentrations |

Advanced Research Methodologies and Models in 3 Deoxy N6 Octanoyladenosine Studies

Utilization of Advanced Cell Culture Models in 3'-Deoxy-N6-octanoyladenosine Research (e.g., 3D cultures, organoids)

Traditional two-dimensional (2D) cell cultures, while foundational, often fail to replicate the complex cellular interactions and microenvironments found in living tissues. omicsonline.org Advanced three-dimensional (3D) cell culture models, such as spheroids and organoids, offer a more physiologically relevant context for studying the effects of compounds like 3'-Deoxy-N6-octanoyladenosine. nih.govnih.gov These models better mimic the tissue architecture, cell-cell and cell-matrix interactions, and nutrient gradients of in vivo systems. nih.govfrontiersin.org

Organoids, in particular, are self-organizing 3D structures grown from stem cells (either pluripotent or adult stem cells) that can differentiate to form organ-specific cell types with a structure reminiscent of the parent organ. nih.govyoutube.comelsevierpure.com For a compound like 3'-Deoxy-N6-octanoyladenosine, which is an analog of the nucleoside adenosine (B11128), these models are invaluable. For instance, patient-derived cancer organoids can be used to test the compound's efficacy in a personalized medicine context, capturing the heterogeneity of tumor responses. frontiersin.org Studies have used organoid models to investigate the roles of specific cellular pathways, such as the A3 adenosine receptor in cancer cell extravasation, providing a framework for how the targets of 3'-Deoxy-N6-octanoyladenosine could be explored. nih.gov

The application of 3D models allows for the investigation of long-term drug effects and the identification of biomarkers in a more realistic setting compared to 2D cultures. nih.gov While direct studies using 3'-Deoxy-N6-octanoyladenosine in organoid models are not yet widely published, the existing research on other anticancer drugs and nucleoside analogs establishes a clear path for its future evaluation using these advanced systems. omicsonline.orgnih.gov

Table 1: Potential Applications of 3D Cell Culture Models in 3'-Deoxy-N6-octanoyladenosine Research

| Model Type | Potential Research Application | Rationale |

| Tumor Spheroids | Evaluation of anti-proliferative and cytotoxic effects. | Spheroids mimic the avascular tumor microenvironment, including hypoxic cores, which is crucial for testing drugs targeting cancer cells under realistic nutrient and oxygen gradients. frontiersin.org |

| Patient-Derived Organoids (PDOs) | Assessing personalized therapeutic response across different cancer types (e.g., colon, breast). | PDOs preserve the genetic and phenotypic heterogeneity of the original tumor, offering a platform to predict patient-specific responses to the compound. frontiersin.org |

| Intestinal Organoids | Investigating absorption, metabolism, and potential gastrointestinal effects. | These models can simulate the gut epithelium, allowing for studies on how the compound is processed and its impact on normal intestinal cell function. youtube.com |

| Liver Organoids | Studying hepatic metabolism and potential hepatotoxicity. | Liver organoids contain functional hepatocytes and can be used to assess how 3'-Deoxy-N6-octanoyladenosine is metabolized and whether it poses a risk to liver cells. youtube.com |

| Organ-on-a-chip | Modeling systemic effects and multi-organ interactions. | These microfluidic devices can integrate different organoid types to study how the compound affects interconnected systems, such as tumor metastasis to a secondary organ. nih.gov |

Application of Genetically Modified Animal Models for 3'-Deoxy-N6-octanoyladenosine Research

Genetically modified (GM) animal models are powerful tools for dissecting the in vivo mechanisms of action of drug candidates. nih.govnih.gov By adding, deleting, or altering specific genes, researchers can create models that help identify the molecular targets of a compound and understand its physiological effects. frontiersin.org For a nucleoside analog like 3'-Deoxy-N6-octanoyladenosine, several types of GM models are particularly relevant.

Knockout (KO) mouse models, in which a specific gene is deleted, are especially useful. Since adenosine derivatives often interact with adenosine receptors (A1, A2A, A2B, A3), using KO mice for each receptor subtype can clarify which receptor(s) mediate the compound's effects. nih.gov For example, studies using adenosine A(2A) receptor knockout mice have been instrumental in understanding the role of this receptor in anxiety and its response to compounds like caffeine. nih.gov Similarly, comparing the response to 3'-Deoxy-N6-octanoyladenosine in wild-type mice versus mice lacking specific adenosine receptors could pinpoint its primary targets. researchgate.net

Furthermore, transgenic models that overexpress a particular gene or humanized models where a mouse gene is replaced with its human counterpart can also be employed. frontiersin.org If the compound is found to be metabolized by a specific enzyme, a humanized mouse model for that enzyme could provide more predictive data on its pharmacokinetics in humans. While specific GM animal studies for 3'-Deoxy-N6-octanoyladenosine have not been extensively documented, research on the parent compound, cordycepin (B1669437), and other adenosine analogs provides a clear blueprint for future investigations. nih.govnih.gov

Table 2: Potential Genetically Modified Animal Models for 3'-Deoxy-N6-octanoyladenosine Studies

| Model Type | Gene(s) Modified | Potential Research Goal |

| Knockout Mouse | Adenosine Receptors (A1, A2A, A2B, A3) | To identify which adenosine receptor subtype(s) are the primary targets for the compound's biological activity. nih.gov |

| Knockout Mouse | Adenosine Deaminase (ADA) | To determine the compound's stability and mechanism, as ADA is a key enzyme in adenosine metabolism. frontiersin.org |

| Knockout Mouse | Key Apoptosis or Cell Cycle Genes (e.g., p53, caspases) | To validate if the compound's anticancer effect is dependent on specific cell death or proliferation pathways. |

| Transgenic Mouse | Overexpression of a specific cancer-driving oncogene (e.g., KRAS, MYC) | To test the efficacy of the compound in a model that mimics a specific type of human cancer. |

| Humanized Mouse | Human drug-metabolizing enzymes (e.g., Cytochrome P450s) | To better predict the compound's metabolism and clearance in humans, improving translation from preclinical to clinical studies. |

High-Throughput Screening and Computational Modeling in 3'-Deoxy-N6-octanoyladenosine Discovery

High-throughput screening (HTS) and computational modeling are foundational technologies in modern drug discovery, enabling the rapid evaluation of large numbers of compounds and the prediction of their biological activities.

HTS involves the automated testing of extensive compound libraries to identify "hits"—molecules that exhibit a desired biological activity. frontiersin.org Assays can be designed to measure various endpoints, such as enzyme inhibition, receptor binding, or changes in cell viability. For adenosine analogs, HTS assays have been developed to screen for ligands of adenosine receptors or inhibitors of enzymes like adenosine deaminase. nih.govdrugtargetreview.com Such platforms could be adapted to screen for derivatives of 3'-Deoxy-N6-octanoyladenosine with improved potency or selectivity.

Computational modeling, or in-silico analysis, complements HTS by predicting how a compound will interact with its biological target. scispace.com Molecular docking studies can simulate the binding of 3'-Deoxy-N6-octanoyladenosine to the active site of a target protein, such as an adenosine receptor or a kinase. nih.govnih.gov These models help predict binding affinity and guide the rational design of new derivatives with enhanced properties. For instance, in-silico studies on N6-substituted adenosine derivatives have provided insights into the structural requirements for binding to specific adenosine receptors. nih.gov This approach can be used to analyze the N6-octanoyl substitution on the 3'-deoxyadenosine scaffold to understand its contribution to the compound's activity.

Table 3: High-Throughput and Computational Methods in 3'-Deoxy-N6-octanoyladenosine Research

| Methodology | Description | Application to 3'-Deoxy-N6-octanoyladenosine |

| Cell-Based HTS | Automated screening of compound libraries using live cells to measure effects on viability, apoptosis, or reporter gene activity. | To screen for novel analogs with superior anticancer activity or to identify synergistic interactions with other drugs. |

| Biochemical HTS | In vitro screening against purified molecular targets like enzymes or receptors. | To quantify the compound's inhibitory activity against specific kinases or its binding affinity for adenosine receptor subtypes. drugtargetreview.com |

| Molecular Docking | Computational simulation of the interaction between a small molecule (ligand) and a protein (receptor). | To predict the binding mode and affinity of 3'-Deoxy-N6-octanoyladenosine with its putative protein targets. nih.gov |

| Pharmacophore Modeling | Identifying the essential 3D arrangement of functional groups in a molecule responsible for its biological activity. | To create a model based on the structure of 3'-Deoxy-N6-octanoyladenosine for virtual screening of databases to find new, structurally diverse compounds with similar activity. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational model that correlates the chemical structure of compounds with their biological activity. | To predict the activity of new, unsynthesized derivatives of 3'-Deoxy-N6-octanoyladenosine, prioritizing the most promising candidates for synthesis. |

Omics Technologies in Investigating 3'-Deoxy-N6-octanoyladenosine Effects (e.g., transcriptomics, proteomics, metabolomics)

Omics technologies provide a global, unbiased view of the molecular changes within a cell or organism in response to a stimulus, such as treatment with a drug. By analyzing the entire set of genes (transcriptomics), proteins (proteomics), or metabolites (metabolomics), researchers can generate hypotheses about a compound's mechanism of action and identify biomarkers of its effect.

Transcriptomics , often performed using RNA-sequencing (RNA-seq), measures the expression levels of all genes. Studies on the related compound cordycepin have used RNA-seq to identify differentially expressed genes in cancer cells following treatment, revealing effects on pathways like MAPK/ERK and β-catenin. researchgate.net A similar approach for 3'-Deoxy-N6-octanoyladenosine could reveal the full spectrum of gene expression changes it induces, pointing towards key regulatory pathways. frontiersin.orgmdpi.com

Proteomics analyzes the abundance and post-translational modifications (like phosphorylation) of proteins. Quantitative proteomics can reveal how 3'-Deoxy-N6-octanoyladenosine alters cellular protein networks. For example, proteomic studies have been used to understand the cellular response to N6-methyladenosine, a related modification, during stress. nih.gov This methodology could identify the specific kinases inhibited or the signaling pathways activated or repressed by the compound.

Metabolomics is the study of small molecules, or metabolites, within cells and tissues. As 3'-Deoxy-N6-octanoyladenosine is a nucleoside analog, it is expected to significantly impact nucleotide metabolism. Metabolomic profiling could track the fate of the compound within the cell and identify downstream changes in related metabolic pathways, such as purine (B94841) and pyrimidine (B1678525) synthesis, which are often dysregulated in cancer. frontiersin.orgnih.gov

Table 4: Application of Omics Technologies to Cordycepin Analog Research

| Omics Technology | Key Findings from Cordycepin/Analog Studies | Potential Insights for 3'-Deoxy-N6-octanoyladenosine |

| Transcriptomics (RNA-seq) | Identified downregulation of genes in the MAPK/ERK pathway and upregulation of genes related to apoptosis in cancer cells treated with cordycepin. frontiersin.orgresearchgate.net | Identification of the complete set of genes and signaling pathways modulated by the compound, revealing its primary mechanism of action. |

| Proteomics (e.g., LC-MS/MS) | Revealed that N6-methyladenosine can modulate the expression of heat shock proteins and kinases, affecting cellular stress responses. nih.gov | Pinpointing specific protein targets, including kinases, and mapping the signaling cascades affected by the compound. |

| Metabolomics | Showed that cordycepin production in Cordyceps militaris is linked to major changes in purine metabolism, the TCA cycle, and amino acid metabolism. frontiersin.orgnih.gov | Elucidating how the compound is metabolized and how it perturbs central carbon and nucleotide metabolism in target cells. |

Future Research Trajectories and Therapeutic Implications of 3 Deoxy N6 Octanoyladenosine

Unexplored Therapeutic Areas for 3'-Deoxy-N6-octanoyladenosine Research

The established utility of purine (B94841) nucleoside analogs in oncology and virology serves as a foundation for exploring the therapeutic potential of 3'-Deoxy-N6-octanoyladenosine in other, less conventional areas. rsc.orgnih.gov The structural modifications inherent to this compound may confer novel activities, opening doors to new therapeutic applications.

Antibacterial Agents: A significant and pressing area of unmet medical need is the development of new antibiotics to combat rising antimicrobial resistance. nih.gov While nucleoside analogs have been extensively studied as anticancer and antiviral agents, their potential as antibacterial drugs remains a largely untapped field. rsc.orgnih.gov The unique structural features of 3'-Deoxy-N6-octanoyladenosine could be leveraged to target essential bacterial pathways that are distinct from their mammalian counterparts, offering a promising avenue for the development of novel antibiotics. rsc.orgnih.gov

Autoimmune Disorders and Neuroinflammation: The immunomodulatory properties of purine nucleoside analogs are well-documented, with some approved for use in hematological malignancies and showing promise in autoimmune diseases. nih.govnih.gov These compounds can exert effects on lymphocytes, suggesting a potential role for 3'-Deoxy-N6-octanoyladenosine in conditions characterized by a dysregulated immune response. nih.gov Furthermore, the ability of some purine nucleoside analogs to cross the blood-brain barrier opens up the possibility of their use in treating neuroinflammatory conditions. researchgate.net Research into the specific immunological and neurological effects of 3'-Deoxy-N6-octanoyladenosine could unveil novel therapeutic strategies for a range of autoimmune and neuroinflammatory diseases.

Parasitic Infections: The purine salvage pathway is essential for many parasitic protozoa, making it an attractive target for drug development. ugent.be Nucleoside analogs that can interfere with this pathway have shown activity against parasites such as Trypanosoma and Leishmania. ugent.be The unique N6-octanoyl substitution on the adenosine (B11128) core of 3'-Deoxy-N6-octanoyladenosine could enhance its uptake and activity in these organisms, warranting further investigation into its potential as an anti-parasitic agent.

Development of Next-Generation 3'-Deoxy-N6-octanoyladenosine Analogs

The development of next-generation analogs is a cornerstone of modern drug discovery, aiming to enhance efficacy, improve safety profiles, and overcome resistance mechanisms. For 3'-Deoxy-N6-octanoyladenosine, several strategies can be envisioned for creating superior therapeutic agents.

Structural Modifications: The core structure of 3'-Deoxy-N6-octanoyladenosine offers multiple sites for modification. Alterations to the sugar moiety, the purine base, or the N6-octanoyl chain could significantly impact the compound's biological activity. numberanalytics.com For instance, introducing fluorine atoms or other heteroatoms into the sugar ring has been a successful strategy for developing more potent anticancer nucleoside analogs. nih.gov Similarly, modifications to the purine base can influence the compound's interaction with target enzymes and transporters. nih.gov

Prodrug Strategies: The development of prodrugs is a well-established approach to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, and metabolism. nih.gov For 3'-Deoxy-N6-octanoyladenosine, prodrug strategies could involve modifications that enhance its oral bioavailability or target its release to specific tissues or cell types, thereby increasing its therapeutic index.

Targeted Delivery Systems: Encapsulating 3'-Deoxy-N6-octanoyladenosine within nanoparticles or conjugating it to targeting ligands could provide a means of delivering the compound specifically to diseased cells, minimizing off-target effects. This approach is particularly relevant for cancer therapy, where targeted drug delivery can significantly improve treatment outcomes.

Integration of 3'-Deoxy-N6-octanoyladenosine Research with Emerging Biological Paradigms

The ever-expanding understanding of biology presents new opportunities for the application of existing and novel therapeutic agents. The integration of 3'-Deoxy-N6-octanoyladenosine research with these emerging paradigms could unlock its full therapeutic potential.

Epigenetics: The role of epigenetics in disease is becoming increasingly clear, and several nucleoside analogs have been shown to modulate epigenetic processes, such as DNA methylation. nih.gov Investigating the potential of 3'-Deoxy-N6-octanoyladenosine to influence epigenetic modifications could reveal novel mechanisms of action and therapeutic applications in cancer and other diseases.

Immunotherapy: The success of immunotherapy has revolutionized cancer treatment. Combining 3'-Deoxy-N6-octanoyladenosine with immunotherapeutic agents could lead to synergistic effects. For example, by inducing immunogenic cell death, the compound could enhance the efficacy of checkpoint inhibitors or other immunomodulatory drugs.

Metabolic Reprogramming: Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Targeting these metabolic vulnerabilities is a promising therapeutic strategy. As a nucleoside analog, 3'-Deoxy-N6-octanoyladenosine inherently interacts with cellular metabolism, and further research could explore its potential to disrupt key metabolic pathways in cancer cells.

Challenges and Opportunities in 3'-Deoxy-N6-octanoyladenosine Research and Development

The path from a promising compound to a clinically approved drug is fraught with challenges, but also presents numerous opportunities for innovation.

Challenges:

Toxicity and Specificity: A primary challenge in the development of nucleoside analogs is achieving a favorable therapeutic window, balancing efficacy with toxicity. numberanalytics.com Ensuring that 3'-Deoxy-N6-octanoyladenosine is selectively toxic to diseased cells while sparing healthy tissues will be crucial for its clinical success. numberanalytics.com

Drug Resistance: The development of resistance is a common limitation of anticancer and antiviral therapies. numberanalytics.com Understanding the potential mechanisms of resistance to 3'-Deoxy-N6-octanoyladenosine and developing strategies to overcome them will be a critical aspect of its development.

Complexity of Synthesis: The chemical synthesis of modified nucleosides can be complex and costly, potentially hindering large-scale production and accessibility. nih.gov

Opportunities:

Advances in Synthesis: Innovations in synthetic chemistry and biocatalysis are making the production of complex molecules more efficient and cost-effective, which could facilitate the development of 3'-Deoxy-N6-octanoyladenosine and its analogs. nih.govnih.gov

Personalized Medicine: The increasing use of biomarkers and genomic profiling in clinical practice presents an opportunity to identify patient populations most likely to respond to treatment with 3'-Deoxy-N6-octanoyladenosine, leading to more effective and personalized therapeutic strategies.

Combination Therapies: The future of many therapies lies in combination approaches. nih.gov Exploring the synergistic potential of 3'-Deoxy-N6-octanoyladenosine with other drugs, including targeted therapies and immunotherapies, could unlock new treatment paradigms.

Data Tables

Table 1: Examples of Purine Nucleoside Analogs and Their Therapeutic Areas

| Compound Name | Therapeutic Area |

| Fludarabine | Leukemia, Lymphoma nih.govelsevierpure.com |

| Cladribine | Leukemia, Multiple Sclerosis nih.govelsevierpure.com |

| Pentostatin | Leukemia nih.govelsevierpure.com |

| Nelarabine | Leukemia, Lymphoma nih.gov |

| Clofarabine | Leukemia nih.gov |

Table 2: Potential Research Directions for 3'-Deoxy-N6-octanoyladenosine

| Research Area | Focus |

| New Therapeutic Indications | Antibacterial, Autoimmune Diseases, Neuroinflammation, Parasitic Infections rsc.orgnih.govnih.gov |

| Next-Generation Analogs | Structural Modifications, Prodrugs, Targeted Delivery numberanalytics.comnih.gov |

| Integration with New Biology | Epigenetics, Immunotherapy, Metabolic Reprogramming nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.